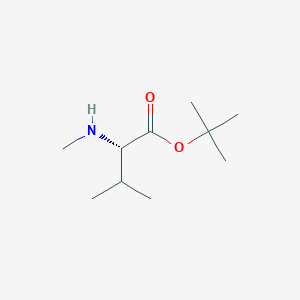

tert-butyl (2S)-3-methyl-2-(methylamino)butanoate

Description

Properties

IUPAC Name |

tert-butyl (2S)-3-methyl-2-(methylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-7(2)8(11-6)9(12)13-10(3,4)5/h7-8,11H,1-6H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQBJNNCJGGHJG-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-3-methyl-2-(methylamino)butanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. One common method involves the use of a flow microreactor system, which allows for a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to catalyze the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be scaled up using continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced waste generation. The use of flow microreactors in industrial production allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl group serves as a transient protecting moiety for the carboxylic acid. Deprotection is achieved under acidic conditions:

Mechanistic Insight : Protonation of the ester oxygen increases electrophilicity, facilitating nucleophilic attack by water or chloride ions. The bulky tert-butyl group stabilizes the carbocation intermediate during SN1-like cleavage .

Hydrolysis of the Ester Group

Controlled hydrolysis preserves the methylamino functionality while modifying the ester:

Stereochemical Impact : The (2S) configuration remains intact under basic or enzymatic conditions due to the absence of epimerization-prone intermediates .

Reduction Reactions

Selective reduction targets the ester or amine groups:

Limitations : Over-reduction of the amine is mitigated by steric hindrance from the tert-butyl group .

Acylation of the Methylamino Group

The secondary amine undergoes nucleophilic acylation:

Coupling Efficiency : Steric hindrance from the tert-butyl group necessitates activated coupling agents like HATU for high yields .

Stability and Side Reactions

-

Oxidative Stability : The tertiary amine resists oxidation under standard conditions (e.g., KMnO₄, CrO₃) .

-

Thermal Degradation : Prolonged heating (>100°C) induces racemization at the (2S) center, confirmed by chiral HPLC .

This compound’s reactivity profile highlights its utility in peptide synthesis and chiral intermediate production. Its stereochemical integrity under diverse conditions makes it valuable for asymmetric catalysis and pharmaceutical applications.

Scientific Research Applications

Chemistry

Tert-butyl (2S)-3-methyl-2-(methylamino)butanoate serves as a crucial building block in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in:

- Oxidation Reactions : The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.

- Reduction Reactions : It can be reduced to produce alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Nucleophilic substitution can replace the tert-butyl group with other functional groups under basic conditions, facilitating the formation of various substituted esters or amides.

Biology

In biological research, this compound is utilized for studying enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to act as a substrate for specific enzymes, enabling investigations into metabolic processes and enzyme kinetics .

Medicine

This compound is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity makes it suitable for developing compounds that target specific biological pathways, contributing to drug discovery efforts .

Industry

In industrial applications, this compound is used in producing specialty chemicals and as an intermediate in various manufacturing processes. Its stability and reactivity make it a valuable component in polymer production and other chemical syntheses .

Case Studies

Several studies highlight the utility of this compound in research:

- Peptidomimetic Development : Research has shown that derivatives of this compound are involved in synthesizing peptidomimetics that mimic natural peptides, which can be crucial for drug development targeting specific diseases .

- CARM1 Inhibition Studies : Recent studies have explored how compounds derived from this structure can inhibit CARM1, a protein associated with cancer progression. These findings suggest potential therapeutic applications for targeting CARM1-driven cancers using small molecule degraders derived from similar structures .

Mechanism of Action

The mechanism of action of tert-butyl (2S)-3-methyl-2-(methylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The presence of the tert-butyl group can influence the compound’s reactivity and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Data Table: Key Properties of Analogs

*Note: Physical state inferred from tert-butyl esters’ lower polarity compared to methyl analogs .

Key Observations:

Stability: tert-Butyl esters resist hydrolysis under basic/neutral conditions, unlike methyl esters, which hydrolyze readily . This makes tert-butyl esters preferable for protecting carboxylic acids during multi-step syntheses.

Spectral Signatures :

- NMR : Methyl esters show OCH$_3$ singlets near δ 3.6–3.8 ppm , while tert-butyl groups exhibit a singlet for nine equivalent protons at δ ~1.0–1.4 ppm .

- IR : C=O stretches for methyl esters appear at ~1734 cm$^{-1}$ , whereas tert-butyl esters may shift slightly due to electron-donating effects.

Synthetic Yields :

- Methyl esters (e.g., 73% yield in ) are typically synthesized efficiently due to smaller steric demands. tert-Butyl analogs may require optimized conditions to mitigate steric challenges, though direct yield data is unavailable.

Functional Group and Substituent Comparisons

- Methylamino vs. Bulky Substituents: The methylamino group in the target compound likely enhances solubility in polar solvents compared to bulkier substituents (e.g., cyclopentyl(phenyl)methyl in ). However, tert-butyl’s lipophilicity may offset this, favoring organic-phase extraction .

- Chirality and Bioactivity :

All analogs retain the (2S) configuration, critical for interactions with biological targets. The tert-butyl group may influence binding affinity or metabolic clearance in drug candidates compared to methyl esters .

Research Implications

This compound’s unique properties position it as a versatile intermediate for:

Biological Activity

tert-butyl (2S)-3-methyl-2-(methylamino)butanoate is an organic compound that has garnered attention in both synthetic organic chemistry and biological research. Its unique structure, characterized by a tert-butyl group and a methylamino moiety, allows it to participate in various chemical reactions and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is primarily noted for its role as a building block in organic synthesis. It can undergo several types of chemical reactions, including:

- Oxidation : Converts the compound into carboxylic acids or ketones.

- Reduction : Transforms ester groups into alcohols.

- Substitution : Allows for the replacement of the tert-butyl group with other functional groups.

The presence of the tert-butyl group influences the compound's stability and reactivity, making it a valuable intermediate in various chemical syntheses.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within metabolic pathways. The compound can act as a substrate for various enzymes, facilitating biochemical reactions that lead to the formation of metabolites.

Key Mechanisms:

- Enzyme Interaction : The compound can modulate enzyme activities, potentially affecting metabolic pathways.

- Steric Effects : The steric hindrance introduced by the tert-butyl group may affect how the compound interacts with other molecules, influencing its biological efficacy.

Biological Applications

Research has indicated several potential applications for this compound in biological systems:

- Enzyme-Catalyzed Reactions : The compound may be utilized in studying enzyme kinetics and mechanisms.

- Metabolic Pathways : It serves as a model compound for investigating metabolic processes due to its structural features.

- Pharmaceutical Development : Its unique properties make it suitable for use as an intermediate in synthesizing pharmaceutical agents .

Case Studies

Several studies have explored the biological implications of this compound:

- A study highlighted its role in synthesizing novel compounds that exhibit inhibitory effects on specific enzymes involved in cancer progression. For instance, compounds derived from this compound were shown to inhibit cancer cell migration through modulation of protein interactions within signaling pathways .

- Another investigation focused on its use in high-throughput screening assays to identify inhibitors of mitotic kinesins, demonstrating that derivatives could induce multipolarity in cancer cells, leading to cell death via aberrant mitotic spindle formation .

Comparative Analysis

A comparative analysis with similar compounds reveals the distinct advantages of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 2-(methylamino)ethylcarbamate | Methylamino group | Moderate enzyme inhibition |

| tert-Butyl Methyl[2-(methylamino)ethyl]carbamate | Similar reactivity | Limited metabolic studies |

| This compound | Unique steric hindrance | Significant enzyme modulation |

This table illustrates how the unique structural features of this compound contribute to its enhanced biological activity compared to related compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl (2S)-3-methyl-2-(methylamino)butanoate to maximize enantiomeric purity?

- Methodology: Use chiral auxiliary-assisted synthesis or asymmetric catalysis. For example, a hydrochloride salt formation step (as seen in the synthesis of structurally similar methyl (S)-3,3-dimethyl-2-(methylamino)butanoate) can improve purity. Post-synthesis, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to confirm enantiomeric excess (>99%) .

- Key Parameters: Control reaction temperature (room temperature preferred for acid-sensitive intermediates) and use anhydrous solvents to avoid side reactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure and confirming its stereochemistry?

- Methodology:

- NMR: Analyze - and -NMR for characteristic signals, such as tert-butyl protons (~1.02 ppm, singlet) and methylamino groups (~2.54 ppm) .

- IR: Confirm the presence of ester carbonyl (C=O stretch ~1730 cm) and secondary amine (N-H stretch ~3300 cm).

- Polarimetry: Measure optical rotation to verify the (2S) configuration .

Q. What storage conditions are critical to prevent degradation of this compound?

- Guidelines: Store below -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid moisture, as hydrolysis of the tert-butyl ester group can occur .

Q. How should researchers handle safety risks associated with this compound during lab-scale experiments?

- Precautions:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation of dust.

- Follow P-codes (e.g., P210: Keep away from heat/sparks/open flames) due to potential flammability of tert-butyl esters .

- Neutralize waste with dilute acetic acid before disposal to mitigate environmental hazards .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during the deprotection of tert-butyl carbamate groups in this compound?

- Analysis: Acidic deprotection (e.g., HCl/dioxane) may lead to β-elimination or racemization. Monitor reaction progress via TLC or LC-MS to identify intermediates like methylamino-butanoic acid derivatives. Optimize reaction time (<1 hour) to minimize degradation .

Q. How can solubility challenges in polar solvents be addressed for this compound in biological assays?

- Strategy: Use co-solvents (e.g., DMSO:water mixtures) or synthesize prodrugs (e.g., phosphate esters). For example, tert-butyl esters are typically lipophilic; partial hydrolysis under physiological pH may improve solubility .

Q. What experimental approaches resolve contradictions in reported -NMR chemical shifts for methylamino groups?

- Resolution: Variability arises from rotameric equilibria or solvent effects. Use variable-temperature NMR (VT-NMR) in DMSO-d6 to slow conformational exchange and assign peaks accurately. Compare data with structurally validated analogs (e.g., tert-butyl (2R,3S)-3-amino-2-hydroxybutanoate) .

Q. How can researchers identify degradation products under accelerated stability testing conditions?

- Protocol: Expose the compound to stress conditions (40°C/75% RH for 14 days). Analyze degraded samples via LC-HRMS to detect hydrolysis products (e.g., 3-methyl-2-(methylamino)butanoic acid) or oxidation byproducts. Use QbD principles to establish a stability-indicating method .

Q. What computational models predict the ecological toxicity of this compound when released into aquatic systems?

- Approach: Use QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite™ to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potential. Experimental validation via Daphnia magna acute toxicity testing is recommended if QSAR indicates high risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.